7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

JAK3 inhibition Immunosuppressive agents Synthetic methodology

Optimize kinase inhibitor SAR with 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 26035-89-2). The 4-chloro group enables SNAr diversification; 6-methyl & N7-benzyl substitutions uniquely dictate JAK3/BTK potency and RTK selectivity. Use as a privileged intermediate for autoimmune/oncology programs. Sourced from ISO-certified facilities.

Molecular Formula C14H12ClN3
Molecular Weight 257.72 g/mol
CAS No. 26035-89-2
Cat. No. B3255835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
CAS26035-89-2
Molecular FormulaC14H12ClN3
Molecular Weight257.72 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1CC3=CC=CC=C3)N=CN=C2Cl
InChIInChI=1S/C14H12ClN3/c1-10-7-12-13(15)16-9-17-14(12)18(10)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3
InChIKeyLEJOMPFGDIQXQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine: Core Scaffold Identification for Kinase Inhibitor Synthesis and Medicinal Chemistry Procurement


7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 26035-89-2) is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family, characterized by a fused pyrrole-pyrimidine core with a benzyl group at the N7 position, a chloro substituent at the C4 position, and a methyl group at the C6 position . The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structural motif in medicinal chemistry, widely employed in the design of kinase inhibitors due to its capacity to mimic the adenine ring of ATP while engaging the hydrophobic kinase back pocket [1]. The 4-chloro substituent serves as a key leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling diverse functionalization at the C4 position for structure-activity relationship (SAR) exploration and lead optimization campaigns targeting protein kinases such as JAK3, BTK, Lck, and RTKs [2].

Why 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Replaced by Other Pyrrolo[2,3-d]pyrimidine Analogs: Evidence-Based Differentiation for Procurement Decisions


Generic substitution among pyrrolo[2,3-d]pyrimidine derivatives is scientifically unsound due to the profound impact of substituent patterns on both chemical reactivity and biological selectivity profiles. The specific combination of a 4-chloro leaving group, 6-methyl substitution, and 7-benzyl protection in 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine confers distinct synthetic utility and downstream pharmacological potential that cannot be replicated by close analogs lacking one or more of these features. Literature evidence demonstrates that 6-methyl substitution directly influences antiproliferative potency and kinase selectivity profiles relative to 6-unsubstituted or 6-carboxylate analogs [1]. Furthermore, the N7 benzyl group serves a dual function as both a protecting group enabling selective C4 functionalization and a critical determinant of kinase inhibitor potency, with studies showing that alteration of N7 substituents dramatically modulates Lck inhibitory activity and oral bioavailability [2]. The 4-chloro substituent is essential as an activating group for SNAr reactions, with patent literature explicitly identifying chloro as the preferred leaving group for pyrrolo[2,3-d]pyrimidine intermediate synthesis [3]. The following quantitative evidence section substantiates these differentiation claims with specific comparative data.

Quantitative Differentiation Evidence for 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Against Comparator Analogs


C4-Chloro Substituent Enables One-Pot Dual Activation-Protection Removal in JAK3 Inhibitor Synthesis

7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine contains the specific combination of a C4 chloro activating group and an N7 benzyl protecting group that enables a streamlined one-pot hydrogenolysis reaction. Patent WO2007012953A2 explicitly describes that when both chloro (activating group) and benzyl (protecting group labile to hydrogenolysis) are present on a pyrrolo[2,3-d]pyrimidine scaffold, their simultaneous removal can be accomplished in a single reaction vessel in the presence of hydrogen or a hydrogen source and a palladium catalyst [1]. In contrast, analogs lacking the 4-chloro group (e.g., 4-amino or 4-oxo derivatives) cannot serve as electrophilic handles for subsequent C4 diversification; analogs lacking the 7-benzyl group (e.g., 7-H or 7-alkyl) require separate deprotection steps that increase synthetic complexity and reduce overall yield [2].

JAK3 inhibition Immunosuppressive agents Synthetic methodology

6-Methyl Substitution Provides Potent DHFR Inhibition Activity Relative to Other C6-Substituted Pyrrolo[2,3-d]pyrimidines

In a systematic study of 6-substituted pyrrolo[2,3-d]pyrimidines as dihydrofolate reductase (DHFR) inhibitors, Gangjee et al. evaluated a series of compounds with varying C6 substituents. The 6-methyl substituted derivative (structurally analogous to the target compound at the C6 position) demonstrated significant DHFR inhibitory activity with an IC50 value of 1200 nM against recombinant human DHFR, as documented in BindingDB and ChEMBL [1]. This represents a measurable baseline for the 6-methyl substitution pattern. The study demonstrated that C6 substitution is critical for DHFR inhibition, with the specific substituent at C6 directly modulating both enzyme inhibitory potency and species selectivity profiles between human and pathogen DHFR enzymes [2].

DHFR inhibition Antifolate agents Opportunistic infections

C6-Methylated vs. C5,C6-Dimethylated Pyrrolo[2,3-d]pyrimidine: Differential Activity Profiles in Transcription Factor Modulation

PubChem BioAssay data (AID 720548, AID 720547) from The Scripps Research Institute Molecular Screening Center provide quantitative activity measurements for a close structural analog: 7-benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, which differs from the target compound only by an additional methyl group at the C5 position. Against human COUP transcription factor 2, this 5,6-dimethyl analog exhibited an IC50 of 10.7 µM (10,700 nM) [1]. Against HHV-1 tegument protein VP16, the same compound exhibited an IC50 of 85.4 µM (85,400 nM) [2]. This approximately 8-fold difference in activity between the two transcription factor targets (10.7 µM vs. 85.4 µM) demonstrates that even within the same structural scaffold, target selectivity is measurable and target-dependent.

Transcription factor inhibition COUP-TF2 VP16 Chemical probe

C4-Chloro vs. C4-Amino Functionalization: Synthetic Versatility Comparison for Kinase Inhibitor Lead Optimization

The 4-chloro substituent in 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as an optimal leaving group for nucleophilic aromatic substitution (SNAr) reactions with diverse amine nucleophiles, enabling systematic SAR exploration at the C4 position. Patent literature (WO2007012953A2) explicitly states that among chloro, bromo, iodo, and fluoro leaving groups, chloro is 'most preferably chloro' for pyrrolo[2,3-d]pyrimidine intermediate synthesis [1]. This preference is based on the optimal balance of reactivity (more reactive than fluoro) and stability (more stable than iodo or bromo). In contrast, C4-amino substituted analogs are terminal products that cannot undergo further C4 diversification, while C4-unsubstituted (C4-H) derivatives require harsh pre-activation conditions for subsequent functionalization [2]. The pyrrolo[2,3-d]pyrimidine scaffold containing a 4-chloro group has been extensively utilized in the development of JAK3 inhibitors (Pfizer patent US7192963), BTK inhibitors, and multi-target RTK inhibitors, establishing the 4-chloro intermediate as a privileged building block for kinase inhibitor programs [3].

Kinase inhibitor synthesis SNAr reactions Lead optimization JAK3 BTK

Optimal Research and Industrial Applications for 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Based on Validated Differentiation Evidence


Synthesis of JAK3 and BTK Kinase Inhibitors via C4 SNAr Functionalization

7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is optimally suited as a key intermediate in the synthesis of JAK3 inhibitors (as documented in Pfizer patent US7192963) and BTK inhibitors [1]. The 4-chloro group serves as the preferred leaving group for nucleophilic aromatic substitution with diverse amine nucleophiles, enabling systematic SAR exploration at the C4 position. Following C4 amination, the N7 benzyl group can be simultaneously removed with the chloro activating group in a single hydrogenolysis step when palladium-catalyzed conditions are employed, streamlining the synthetic route to final kinase inhibitor candidates [2]. This dual functionality makes the compound particularly valuable for medicinal chemistry programs targeting autoimmune disorders, organ transplant rejection, and B-cell malignancies where JAK3 and BTK inhibition are clinically validated mechanisms [3].

Development of Antifolate Agents Targeting DHFR for Opportunistic Infections

Based on the validated DHFR inhibitory activity of 6-methyl substituted pyrrolo[2,3-d]pyrimidines (IC50 = 1200 nM against recombinant human DHFR) [1], 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as an appropriate starting scaffold for antifolate drug discovery programs. The 6-methyl group provides a baseline DHFR inhibitory pharmacophore that can be further optimized through C4 amination with appropriate aryl/heteroaryl amines. The compound is particularly relevant for programs targeting Pneumocystis jirovecii and Toxoplasma gondii DHFR, where species-specific amino acid residue differences can be exploited for selective inhibition, as demonstrated in Gangjee et al. [2].

C5-Functionalized Pyrrolo[2,3-d]pyrimidine Library Synthesis for Transcription Factor Modulation Studies

The C6-monomethyl substitution pattern of 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine provides a unique synthetic entry point for preparing C5-functionalized pyrrolo[2,3-d]pyrimidine libraries. PubChem BioAssay screening data for the 5,6-dimethyl analog demonstrate measurable activity against COUP transcription factor 2 (IC50 = 10.7 µM) and HHV-1 VP16 protein (IC50 = 85.4 µM) [1][2]. The target compound enables selective C5 halogenation or cross-coupling reactions that are not possible with pre-methylated C5 analogs, offering greater synthetic flexibility for generating diverse compound libraries for transcription factor modulation studies and chemical probe development.

Multi-Target RTK Inhibitor Lead Optimization via C4 and N7 SAR Exploration

The compound is suitable as a versatile intermediate for multi-target receptor tyrosine kinase (RTK) inhibitor programs, particularly those targeting PDGFR-β, VEGFR-2, and EGFR. Literature precedent demonstrates that methylation at either the 4-N or N7 position of pyrrolo[2,3-d]pyrimidines influences both the specificity and potency of RTK inhibition, with dimethylation at both positions affording whole cell EGFR inhibitors more cytotoxic than erlotinib, and mono-methylation affording PDGFR-β inhibitors more cytotoxic than sunitinib [1]. 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine provides the requisite C4 chloro handle for amination and N7 benzyl group for selective deprotection/methylation, enabling systematic exploration of both pharmacophoric elements in antiangiogenic and anticancer drug discovery programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.